6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 2,4-dichlorophenyl group at position 4, a phenyl group at position 1, and a propyl chain at position 3. Its structural complexity and functional groups (e.g., nitrile, amino) make it a candidate for diverse applications, including medicinal chemistry and materials science. This article compares its physicochemical properties, synthetic routes, and biological relevance with structurally related compounds.
Properties
Molecular Formula |
C22H18Cl2N4O |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N4O/c1-2-6-18-20-19(15-10-9-13(23)11-17(15)24)16(12-25)21(26)29-22(20)28(27-18)14-7-4-3-5-8-14/h3-5,7-11,19H,2,6,26H2,1H3 |
InChI Key |
MBAVVYLUZIOYTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, which aligns with green chemistry principles .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), has been reported to enhance the reaction efficiency and yield . The process is designed to be environmentally friendly, with minimal use of toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
The mechanism of action of 6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyranopyrazole derivatives differ primarily in substituents at positions 1, 3, and 4 of the core scaffold. Key analogs and their substituents include:
Key Observations :
- Propyl vs.
- Chlorophenyl Substitutions : Electron-withdrawing Cl groups (e.g., 2,4-dichloro in the target compound vs. 4-chloro in 10n) increase molecular polarity and influence binding interactions in enzymatic assays .
Physicochemical Properties
Melting Points and Spectral Data:
Key Observations :
- Higher melting points correlate with electron-withdrawing substituents (e.g., nitro, chloro) due to increased intermolecular interactions .
- The nitrile group’s IR stretch (~2189 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
